2,3-Butanediol bis(2-decenoate)-
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Overview
Description
2,3-Butanediol bis(2-decenoate) is an organic compound with the molecular formula C24H42O4 It is a derivative of 2,3-butanediol, where both hydroxyl groups are esterified with 2-decenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanediol bis(2-decenoate) typically involves the esterification of 2,3-butanediol with 2-decenoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2,3-Butanediol+2Decenoic Acid→2,3-Butanediol bis(2-decenoate)+2Water
Industrial Production Methods
In an industrial setting, the production of 2,3-butanediol bis(2-decenoate) can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve more environmentally friendly and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol bis(2-decenoate) can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and hydrogen sulfide (H2S).
Major Products Formed
Oxidation: Formation of 2,3-butanediol bis(2-decenoic acid).
Reduction: Formation of 2,3-butanediol and 2-decanol.
Substitution: Formation of 2,3-butanediol bis(2-amino decenoate) or 2,3-butanediol bis(2-thio decenoate).
Scientific Research Applications
2,3-Butanediol bis(2-decenoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism by which 2,3-butanediol bis(2-decenoate) exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. The ester groups in the compound can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: A precursor to 2,3-butanediol bis(2-decenoate), used in the production of plastics and pesticides.
2-Decenoic Acid: A fatty acid used in the synthesis of esters and as a flavoring agent.
Uniqueness
2,3-Butanediol bis(2-decenoate) is unique due to its dual ester groups, which impart distinct chemical properties compared to its precursors. This makes it a valuable compound for specialized applications, such as in the development of novel antimicrobial agents and advanced materials.
Properties
CAS No. |
84006-22-4 |
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Molecular Formula |
C24H42O4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-[(E)-dec-2-enoyl]oxybutan-2-yl (E)-dec-2-enoate |
InChI |
InChI=1S/C24H42O4/c1-5-7-9-11-13-15-17-19-23(25)27-21(3)22(4)28-24(26)20-18-16-14-12-10-8-6-2/h17-22H,5-16H2,1-4H3/b19-17+,20-18+ |
InChI Key |
ADQDCXXXKFMDPI-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)OC(C(OC(=O)/C=C/CCCCCCC)C)C |
Canonical SMILES |
CCCCCCCC=CC(=O)OC(C)C(C)OC(=O)C=CCCCCCCC |
Origin of Product |
United States |
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